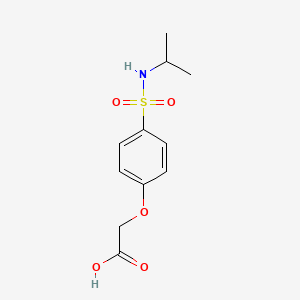

2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid is an organic compound with the molecular formula C11H15NO5S. It is a derivative of phenoxyacetic acid and contains an isopropylsulfamoyl group attached to the phenoxy ring.

准备方法

The general synthetic route can be summarized as follows :

- Formation of Phenoxyacetic Acid:

- Sodium phenolate reacts with sodium chloroacetate in hot water to form phenoxyacetic acid.

- Reaction: C6H5ONa + ClCH2COONa → C6H5OCH2COONa + NaCl

- Acidification: C6H5OCH2COONa + HCl → C6H5OCH2COOH + NaCl

- Introduction of Isopropylsulfamoyl Group:

- The phenoxyacetic acid is then reacted with isopropylsulfamoyl chloride under suitable conditions to introduce the isopropylsulfamoyl group.

- Reaction: C6H5OCH2COOH + (CH3)2CHSO2Cl → 2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid

化学反应分析

2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid undergoes various chemical reactions, including:

- Oxidation:

- The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

- Major products: Oxidized derivatives of the phenoxy ring.

- Reduction:

- Reduction can be achieved using reducing agents like lithium aluminum hydride.

- Major products: Reduced forms of the phenoxy ring or the isopropylsulfamoyl group.

- Substitution:

- The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy ring.

- Common reagents: Halides, amines, or other nucleophiles.

- Major products: Substituted derivatives of the phenoxy ring.

科学研究应用

2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid has several scientific research applications:

- Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and pathways.

- Biology:

- Medicine:

- Explored as a potential pharmaceutical intermediate for the development of new drugs.

- Studied for its selective inhibition of cyclooxygenase-2 (COX-2), which plays a role in inflammation .

- Industry:

- Utilized in the production of specialty chemicals and materials.

- Applied in the formulation of certain herbicides and pesticides .

作用机制

The mechanism of action of 2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways:

- Molecular Targets:

- Pathways:

- By inhibiting COX-2, the compound reduces the production of prostaglandins, leading to anti-inflammatory effects.

- It may also interact with other cellular pathways involved in inflammation and pain.

相似化合物的比较

2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid can be compared with other similar compounds, such as:

- Phenoxyacetic Acid:

- Lacks the isopropylsulfamoyl group.

- Used as a precursor in the synthesis of various herbicides and pharmaceuticals .

- 2,4-Dichlorophenoxyacetic Acid (2,4-D):

- Contains chlorine atoms on the phenoxy ring.

- Widely used as a herbicide .

- MCPA (2-Methyl-4-chlorophenoxyacetic Acid):

- Contains a methyl and a chlorine substituent on the phenoxy ring.

- Used as a selective herbicide for broadleaf weeds .

The uniqueness of this compound lies in its isopropylsulfamoyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure is characterized by a phenoxyacetic acid backbone with a sulfamoyl group attached to a para position on the phenyl ring. This structural configuration is believed to contribute to its biological activity.

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. For instance, in a study evaluating various phenoxyacetic acid derivatives, this compound exhibited significant inhibition of paw thickness in carrageenan-induced inflammation models. The results indicated a reduction in paw thickness comparable to established anti-inflammatory drugs, such as celecoxib and mefenamic acid .

Table 1: Anti-Inflammatory Efficacy Comparison

| Compound | Paw Thickness Reduction (%) | Reference Drug Comparison |

|---|---|---|

| This compound | 63.35 | Celecoxib (68.15) |

| Mefenamic Acid | 63.76 |

In addition to reducing inflammation, the compound was shown to lower levels of inflammatory biomarkers such as TNF-α and PGE2, suggesting a mechanism that involves modulation of inflammatory pathways .

Anticancer Activity

The compound's potential anticancer properties have also been explored. Preliminary investigations indicate that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines, although further research is needed to elucidate the precise mechanisms involved .

Safety and Toxicological Profile

Safety assessments have been conducted to evaluate the toxicity of this compound. Histopathological examinations revealed no significant ulcerogenic effects compared to reference drugs, indicating a favorable safety profile. The compound did not lead to significant changes in gastric mucosa integrity, which is a common side effect associated with many non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 2: Toxicological Assessment Results

| Treatment Group | Ulcer Number Change (%) | Severity Score Change (%) |

|---|---|---|

| This compound | - | - |

| Celecoxib | +233.33 | +366.67 |

| Mefenamic Acid | +233.33 | +366.67 |

Case Studies

A notable case study involved the application of this compound in an animal model designed to mimic chronic inflammatory conditions. The study reported significant improvements in clinical signs of inflammation and histological evaluations supporting the anti-inflammatory claims made in vitro .

属性

IUPAC Name |

2-[4-(propan-2-ylsulfamoyl)phenoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5S/c1-8(2)12-18(15,16)10-5-3-9(4-6-10)17-7-11(13)14/h3-6,8,12H,7H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXCSQBNWZMLNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。